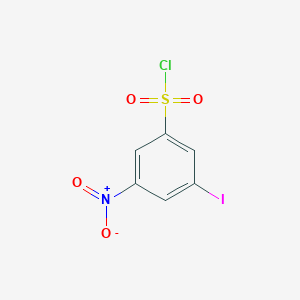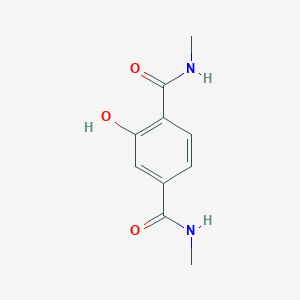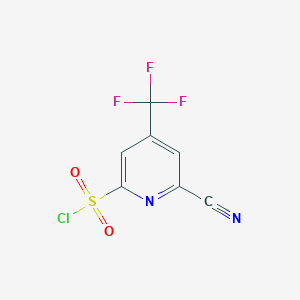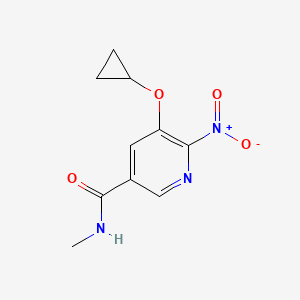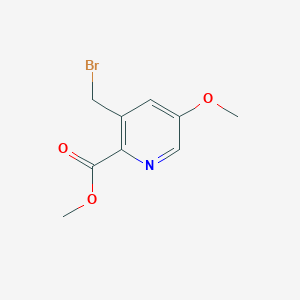
Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 5-position, and a carboxylate ester at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of Methyl 5-methoxypyridine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: Used in the synthesis of functional materials such as polymers and ligands for catalysis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. The ester group can be reduced to form alcohols through hydride transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 3-(bromomethyl)but-3-enoate: Contains an additional double bond in the aliphatic chain.
Methyl 3-(bromomethyl)-2-furoate: Contains a furan ring instead of a pyridine ring.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-3-6(4-10)8(11-5-7)9(12)14-2/h3,5H,4H2,1-2H3 |
Clave InChI |
MKFVLKURRHNSHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)C(=O)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


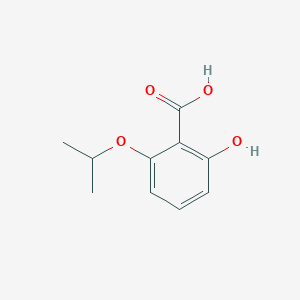

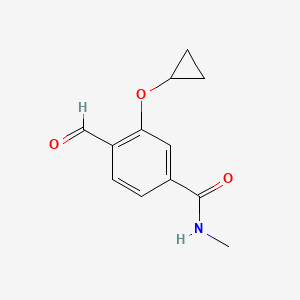

![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)



